molecular formula C11H9ClN2 B6603737 3-chloro-5-(pyridin-2-yl)aniline CAS No. 2138119-08-9

3-chloro-5-(pyridin-2-yl)aniline

Cat. No. B6603737
CAS RN: 2138119-08-9
M. Wt: 204.65 g/mol
InChI Key: UBVYDQWJTAHECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(pyridin-2-yl)aniline, also known as 3-Chloro-2-pyridyl aniline, is an organic compound with a molecular formula of C7H7ClN2. It is a colorless solid that is soluble in water and organic solvents. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, coatings, and other materials.

Scientific Research Applications

3-Chloro-5-(pyridin-2-yl)aniline has been used in scientific research for a variety of applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used as a catalyst in organic reactions and as a reagent in the synthesis of polymers and coatings. It has also been used in the synthesis of organic semiconductors and in the development of novel materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyridin-2-yl)aniline is not yet fully understood. It is believed to act as an electron acceptor, forming a covalent bond with the substrate. This covalent bond then facilitates the transfer of electrons from the substrate to the 3-chloro-5-(pyridin-2-yl)aniline molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(pyridin-2-yl)aniline have not yet been fully studied. However, it has been shown to have some antimicrobial activity and to inhibit the growth of certain bacteria. It has also been shown to have some antioxidant activity and to have some anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(pyridin-2-yl)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water and organic solvents. It is also relatively inexpensive and easy to obtain. However, it is also toxic and should be handled with care.

Future Directions

For research on 3-Chloro-5-(pyridin-2-yl)aniline include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals, dyes, and other organic compounds. Additionally, further research is needed to explore its potential use as a catalyst in organic reactions, as a reagent in the synthesis of polymers and coatings, and as a precursor for organic semiconductors and novel materials. Finally, further research is needed to evaluate its safety and toxicity in humans and other organisms.

Synthesis Methods

3-Chloro-5-(pyridin-2-yl)aniline can be synthesized by the reaction of pyridine and aniline with thionyl chloride in a two-step reaction. In the first step, pyridine is reacted with thionyl chloride to form pyridinium chloride. In the second step, aniline is reacted with pyridinium chloride to form 3-chloro-5-(pyridin-2-yl)aniline.

properties

IUPAC Name

3-chloro-5-pyridin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVYDQWJTAHECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(pyridin-2-yl)aniline

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